Ethyl 6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-ynoate
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Overview
Description
ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and reagents used in the synthesis of this compound may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of nanocatalysts to enhance reaction efficiency and selectivity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate the effects of piperidine derivatives on biological systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE include other piperidine derivatives such as:
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE is unique due to its specific structure, which includes a pyridyl group and a hexyne moiety. This unique structure may confer specific pharmacological properties and reactivity that distinguish it from other piperidine derivatives .
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-ynoate |
InChI |
InChI=1S/C18H24N2O2/c1-2-22-18(21)11-4-3-6-13-20-14-7-5-10-17(20)16-9-8-12-19-15-16/h8-9,12,15,17H,2,4-5,7,10-11,13-14H2,1H3 |
InChI Key |
BIBIFLHHXCYPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC#CCN1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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